molecular formula C20H24ClN3O3S B2361977 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride CAS No. 1216578-91-4

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride

Cat. No. B2361977
CAS RN: 1216578-91-4
M. Wt: 421.94
InChI Key: YWCMNFVRPHCCGO-UHFFFAOYSA-N
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Description

Benzo[d]thiazole derivatives are key structural compounds for many products that are characterized by a variety of biological properties . They have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry as well as in pharmaceutical chemistry .


Synthesis Analysis

An efficient and expeditious synthesis of a series of new benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate to produce benzo[d]thiazole derivatives . The latter compounds underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione using two different conditions .


Chemical Reactions Analysis

The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies and were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .

Scientific Research Applications

Efficient Synthesis Strategies

  • Research demonstrates efficient synthesis methods for related heterocyclic compounds, emphasizing domino strategies for creating multifunctionalized derivatives. These methods are noteworthy for their eco-friendliness and potential application in generating structurally related compounds with varied biological activities (Ma et al., 2014).

Potential Biological Activities

  • Studies on cerebral protective agents have synthesized compounds with anti-anoxic activity, indicating potential neuroprotective applications for related thiazole derivatives (Ohkubo et al., 1995).
  • Compounds derived from benzodifuranyl and thiazolopyrimidines, investigated for anti-inflammatory and analgesic properties, demonstrate the relevance of thiazole and furan derivatives in developing new pharmacological agents with minimized side effects (Abu‐Hashem et al., 2020).

Antimicrobial and Antitubercular Properties

  • Novel synthesis of quinoline-attached furan-2(3H)-ones showing significant anti-inflammatory and antibacterial activities hints at the potential of furan derivatives in addressing bacterial infections and inflammation (Alam et al., 2011).
  • Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as inhibitors of Mycobacterium tuberculosis showcases the exploration of thiazole and furan derivatives for developing antitubercular agents (Marvadi et al., 2020).

Antiviral Applications

  • Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, indicating the potential antiviral applications of furan derivatives (Yongshi et al., 2017).

Mechanism of Action

Most of the tested benzo[d]thiazole derivatives exhibited high cytotoxicity . All tested compounds exhibited greater inhibitory action than the reference drug Doxorubicin against HeLa cell line . The majority of the tested compounds emerged as c-MET kinase and PC-3 cell inhibitors .

Future Directions

The advancement or progress of research on benzo[d]thiazole derivatives has become a main aim in many topics . The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods .

properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S.ClH/c1-2-15-5-6-16-18(14-15)27-20(21-16)23(19(24)17-4-3-11-26-17)8-7-22-9-12-25-13-10-22;/h3-6,11,14H,2,7-10,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCMNFVRPHCCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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